1-(Chloromethyl)-4-(4-phenylphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features a chloromethyl group and a biphenyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole can be synthesized through several methods. One common approach involves the reaction of 4-(4-phenylphenyl)imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of the hydrogen atom on the imidazole ring with the chloromethyl group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydroxide).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), and acidic or basic conditions.
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), and inert atmosphere (nitrogen or argon).
Major Products Formed:
- Substituted imidazole derivatives with various functional groups.
- Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
- Reduced imidazole derivatives with methyl groups.
Scientific Research Applications
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Chloromethyl)-4-phenylimidazole: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-(4-phenylphenyl)imidazole:
1-(Bromomethyl)-4-(4-phenylphenyl)imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is unique due to the presence of both the chloromethyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(chloromethyl)-4-(4-phenylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-19-10-16(18-12-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUKNZDBPCYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.